N-Naphthalen-1-ylguanidine
Overview
Description
It is a guanidine derivative with a naphthalene ring attached to its nitrogen atom. This compound is known for its versatility and has been studied for various applications in fields such as pharmaceuticals, organic synthesis, and material science.
Mechanism of Action
- NNPCN’s primary target is likely a specific protein or enzyme within R. solani. Unfortunately, the exact target hasn’t been explicitly identified in the literature I found .
- At the cellular level, NNPCN-treated R. solani mycelium shows distinct morphological changes:
Target of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Naphthalen-1-ylguanidine typically involves the reaction of naphthylamine with a guanidine precursor. One common method is the guanylation reaction, where naphthylamine reacts with a guanidine derivative under specific conditions to form the desired compound . Transition-metal-catalyzed guanidine synthesis is also a notable method, which involves the formation of C-N bonds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic guanylation reactions and tandem catalytic guanylation/cyclization reactions are some of the methods employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-Naphthalen-1-ylguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the guanidine and naphthalene moieties, which provide multiple reactive sites .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield naphthalen-1-ylguanidine oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-Naphthalen-1-ylguanidine has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including antimicrobial and antifungal activities. Additionally, it is used in material science for the development of novel materials with unique properties.
Comparison with Similar Compounds
N-Naphthalen-1-ylguanidine can be compared with other guanidine derivatives and naphthalene-containing compounds. Similar compounds include Naphthalen-1-ylphenazine-1-carboxamide and Naphthalen-1-ylphthalamic acid . What sets this compound apart is its unique combination of the guanidine and naphthalene moieties, which confer distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to undergo a variety of chemical reactions and makes it suitable for numerous applications in chemistry, biology, medicine, and industry. Continued research on this compound will likely uncover even more uses and further our understanding of its mechanisms and properties.
Properties
IUPAC Name |
2-naphthalen-1-ylguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H4,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWDYPFBBKWIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328325 | |
Record name | N-1-naphthylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30328325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46273-15-8 | |
Record name | N-1-naphthylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30328325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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